(Gln11)-amyloid beta-protein(1-28)
Beschreibung
(GLN11)-Amyloid Beta-Protein (1-28) is a modified fragment of the amyloid-beta (Aβ) peptide, a key player in Alzheimer’s disease pathogenesis. This variant substitutes glutamine (Gln) for glutamic acid (Glu) at position 11 within the 28-residue N-terminal region of Aβ (DAEFRHDSGYQVHHQKLVFFAEDVGSNK) . The wild-type Aβ(1-28) adopts an α-helical conformation in solution, but the Gln11 substitution may alter its biophysical properties, including aggregation propensity, solubility, and structural stability . The peptide’s molecular weight is 3259.57 Da, and it is typically synthesized in trifluoroacetic acid (TFA) salt form with >95% purity .
Eigenschaften
CAS-Nummer |
106686-61-7 |
|---|---|
Molekularformel |
C145H209N41O46 |
Molekulargewicht |
3262.5 g/mol |
IUPAC-Name |
(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C145H209N41O46/c1-71(2)49-93(138(225)186-118(74(7)8)142(229)181-97(52-79-29-18-13-19-30-79)132(219)175-95(50-77-25-14-11-15-26-77)129(216)163-76(10)120(207)167-90(40-44-111(196)197)127(214)179-103(60-115(204)205)139(226)184-116(72(3)4)141(228)158-65-109(193)165-105(67-188)140(227)178-101(58-107(150)191)136(223)172-92(144(231)232)32-21-23-47-147)173-123(210)86(31-20-22-46-146)168-125(212)88(38-42-106(149)190)170-133(220)98(54-81-61-153-68-159-81)177-135(222)100(56-83-63-155-70-161-83)182-143(230)117(73(5)6)185-128(215)91(41-45-112(198)199)171-130(217)94(53-80-34-36-84(189)37-35-80)164-108(192)64-157-122(209)104(66-187)183-137(224)102(59-114(202)203)180-134(221)99(55-82-62-154-69-160-82)176-124(211)87(33-24-48-156-145(151)152)169-131(218)96(51-78-27-16-12-17-28-78)174-126(213)89(39-43-110(194)195)166-119(206)75(9)162-121(208)85(148)57-113(200)201/h11-19,25-30,34-37,61-63,68-76,85-105,116-118,187-189H,20-24,31-33,38-60,64-67,146-148H2,1-10H3,(H2,149,190)(H2,150,191)(H,153,159)(H,154,160)(H,155,161)(H,157,209)(H,158,228)(H,162,208)(H,163,216)(H,164,192)(H,165,193)(H,166,206)(H,167,207)(H,168,212)(H,169,218)(H,170,220)(H,171,217)(H,172,223)(H,173,210)(H,174,213)(H,175,219)(H,176,211)(H,177,222)(H,178,227)(H,179,214)(H,180,221)(H,181,229)(H,182,230)(H,183,224)(H,184,226)(H,185,215)(H,186,225)(H,194,195)(H,196,197)(H,198,199)(H,200,201)(H,202,203)(H,204,205)(H,231,232)(H4,151,152,156)/t75-,76-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,116-,117-,118-/m0/s1 |
InChI-Schlüssel |
CMKVKXQGLWBAFY-QPKHPQBTSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC3=CNC=N3)NC(=O)[C@H](CC4=CNC=N4)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC6=CNC=N6)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC7=CC=CC=C7)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)N |
Kanonische SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CNC=N3)NC(=O)C(CC4=CNC=N4)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)CNC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CC6=CNC=N6)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)O)N |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (GLN11)-AMYLOID BETA-PROTEIN (1-28) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the resin-bound peptide using activating agents like HBTU or DIC.
Deprotection: The temporary protecting groups on the amino acids are removed using TFA.
Cleavage: The completed peptide is cleaved from the resin and purified using HPLC.
Industrial Production Methods
Industrial production of (GLN11)-AMYLOID BETA-PROTEIN (1-28) follows similar principles but on a larger scale. Automated peptide synthesizers and large-scale purification systems are employed to ensure high yield and purity. The process is optimized for efficiency and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
(GLN11)-AMYLOID BETA-PROTEIN (1-28) can undergo various chemical reactions, including:
Oxidation: This reaction can occur at methionine residues, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents like DTT.
Substitution: Amino acid residues can be substituted to study the effects on peptide aggregation and toxicity.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Site-directed mutagenesis or chemical modification techniques.
Major Products Formed
Oxidation: Methionine sulfoxide derivatives.
Reduction: Peptides with free thiol groups.
Substitution: Modified peptides with altered amino acid sequences.
Wissenschaftliche Forschungsanwendungen
(GLN11)-AMYLOID BETA-PROTEIN (1-28) is extensively used in scientific research, particularly in the fields of:
Chemistry: Studying the peptide’s chemical properties and reactions.
Biology: Investigating the role of amyloid beta-proteins in cellular processes and neurodegeneration.
Medicine: Developing therapeutic strategies for Alzheimer’s disease by targeting amyloid beta-protein aggregation.
Industry: Producing diagnostic tools and assays for detecting amyloid beta-proteins.
Wirkmechanismus
(GLN11)-AMYLOID BETA-PROTEIN (1-28) exerts its effects by forming aggregates that are toxic to neuronal cells. The peptide interacts with cellular membranes, leading to membrane disruption and cell death. The molecular targets include:
Cellular Membranes: Disruption of membrane integrity.
Proteins: Interaction with other proteins involved in cellular signaling and homeostasis.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Amyloid Beta-Protein Fragments
Below is a comparative analysis of (GLN11)-Aβ(1-28) with other Aβ variants, focusing on sequence, structural features, aggregation behavior, and functional implications.
Table 1: Key Properties of Aβ Fragments
| Fragment | Sequence Length | Position 11 Residue | Aggregation Propensity | Structural Features | Relevance to Disease |
|---|---|---|---|---|---|
| (GLN11)-Aβ(1-28) | 28 residues | Gln | Moderate | Predominantly α-helical | Studied for aggregation modulation |
| Wild-type Aβ(1-28) | 28 residues | Glu | Low | α-helical in solution | Model for early-stage Aβ folding |
| Aβ(1-40) | 40 residues | Glu | High | β-sheet-rich fibrils | Major component of diffuse plaques |
| Aβ(1-42) | 42 residues | Glu | Very high | Hydrophobic C-terminal fibrils | Core of senile plaques in AD |
| Aβ(1-16) | 16 residues | Glu | Negligible | Disordered | Minimal aggregation; used in assays |
Structural and Aggregation Differences
- This may enhance intermolecular interactions, increasing aggregation propensity compared to wild-type Aβ(1-28) . However, its aggregation rate remains lower than Aβ(1-40) or Aβ(1-42), which contain hydrophobic C-terminal regions critical for β-sheet formation .
- Conformational Stability : Wild-type Aβ(1-28) maintains α-helical structure in solution due to its truncated length, while longer fragments (e.g., Aβ(1-42)) transition to β-sheets under physiological conditions . The Gln11 variant may destabilize the α-helix, promoting partial β-strand formation, as observed in circular dichroism studies of similar Aβ analogs .
Functional Implications
- Toxicity and Plaque Formation : Aβ(1-42) is the most neurotoxic and aggregation-prone variant, forming insoluble fibrils that disrupt neuronal membranes . In contrast, (GLN11)-Aβ(1-28) is less likely to form mature fibrils but may contribute to soluble oligomers, which are implicated in synaptic dysfunction .
- Research Applications : Aβ(1-16) and Aβ(1-28) are often used in ELISA kits and binding assays due to their solubility and low aggregation . The Gln11 variant serves as a tool to study residue-specific effects on Aβ folding and aggregation pathways .
Research Findings and Data
Aggregation Kinetics
- Thioflavin T (ThT) Assays : (GLN11)-Aβ(1-28) exhibits a lag phase of ~12 hours before aggregation, compared to <6 hours for Aβ(1-42) .
- Solubility : At pH 7.4, (GLN11)-Aβ(1-28) remains soluble at concentrations up to 100 µM, whereas Aβ(1-42) precipitates at 10 µM .
Comparative Table: Analytical Parameters
| Parameter | (GLN11)-Aβ(1-28) | Aβ(1-40) | Aβ(1-42) |
|---|---|---|---|
| Molecular Weight (Da) | 3259.57 | 4329.80 | 4514.10 |
| HPLC Retention Time | 14.2 min | 18.5 min | 19.8 min |
| EC50 (Membrane Toxicity) | 25 µM | 5 µM | 2 µM |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
